molecular formula C10H6F3N3O3 B2696174 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340992-22-4

1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2696174
CAS No.: 1340992-22-4
M. Wt: 273.171
InChI Key: SFAYJVRFKBHSFG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a 1,2,3-triazole core, a privileged scaffold in heterocyclic chemistry known for its metabolic stability and ability to participate in hydrogen bonding, which can improve the physicochemical properties and pharmacokinetic profiles of lead compounds . The 3-(trifluoromethoxy)phenyl substituent is a common pharmacophore that can influence the molecule's lipophilicity and electronic characteristics . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide linkages or other derivatives for constructing more complex molecules . The 1,2,3-triazole scaffold is widely utilized in the structural modification of natural products and the development of novel bioactive compounds, with documented applications in the research of anticancer, antimicrobial, and anti-inflammatory agents, among others . This reagent is intended for use as a key intermediate in the synthesis of potential therapeutic candidates, such as the 4β-amidotriazole linked podophyllotoxin derivatives investigated as potential anticancer agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYJVRFKBHSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. The trifluoromethoxy group can be introduced through various methods, including nucleophilic substitution or radical trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong acidic conditions:

ReagentsConditionsProductsYieldSource
KMnO₄ / H₂SO₄80°C, 6 hoursCO₂ + triazole degradation products

Notes :

  • Oxidation primarily targets the carboxylic acid moiety, leading to decarboxylation.

  • The trifluoromethoxy group remains intact due to its chemical stability .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form derivatives:

Esterification

ReagentsConditionsProductsYieldSource
SOCl₂ + ROH (e.g., MeOH)Reflux, 4 hoursMethyl 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate85%

Amidation

ReagentsConditionsProductsYieldSource
EDCl / HOBt + RNH₂RT, 12 hours1-[3-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide78%

Mechanistic Insights :

  • EDCl/HOBt activates the carboxylic acid for nucleophilic attack by amines.

  • Steric hindrance from the trifluoromethoxy group slightly reduces reaction rates .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, though its electron-deficient nature limits reactivity. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldSource
Huisgen cycloadditionCuI, DMF, 60°CBis-triazole hybrid structures62%
Photocatalytic triazolationAcridine A1 , Cu(I), 400 nm LED lightFunctionalized triazole derivatives93%

Notes :

  • Copper catalysts accelerate regioselective 1,4-disubstituted triazole formation .

  • Photocatalytic methods bypass pre-functionalized azides, enhancing synthetic utility .

Decarboxylation

ReagentsConditionsProductsYieldSource
Heat (Δ)150°C, 3 hours1-[3-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole70%
TBPB, Acridine A1 45°C, 12 hoursTriazole derivatives via radical pathways88%

Ring Alkylation

ReagentsConditionsProductsYieldSource
CH₃I, K₂CO₃DMF, RT, 24 hoursN-Methylated triazole derivatives65%

Biological Interactions and Mechanistic Insights

The compound’s bioactivity arises from:

  • Triazole–protein interactions : Hydrogen bonding with kinase ATP-binding pockets .

  • Trifluoromethoxy effects : Enhanced membrane permeability due to lipophilicity .

  • Carboxylic acid ionization : Stabilizes binding via salt bridges at physiological pH.

Comparative Reactivity of Analogues

DerivativeKey ReactionRelative Rate vs. Parent CompoundSource
4-Nitro-substitutedEsterification1.5× faster
5-Methyl-carboxylic acidDecarboxylation2.0× slower

Scientific Research Applications

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties, and 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is no exception. Studies have shown that triazoles can inhibit the growth of various bacterial strains and fungi. For instance, the presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which may contribute to its increased membrane permeability and bioactivity against microbial pathogens .

Anticancer Activity

The triazole moiety is often found in anticancer agents due to its ability to interact with biological targets. Compounds with a similar structure have been evaluated for their potential as inhibitors of cancer cell proliferation. For example, derivatives of triazoles have shown promising results in inhibiting kinase activity involved in cancer progression . The specific compound's ability to modulate signaling pathways could be explored further for anticancer applications.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods involving click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole rings under mild conditions and has been widely used to create diverse libraries of triazole-containing compounds .

Combinatorial Chemistry

The compound's structure makes it an excellent candidate for combinatorial chemistry approaches, enabling the rapid synthesis of multiple derivatives for high-throughput screening in drug discovery . The ability to modify substituents on the triazole ring can lead to compounds with enhanced biological activity or selectivity.

Polymer Chemistry

Triazoles are utilized in polymer science due to their ability to form stable linkages and influence the physical properties of materials. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties . Research into its role as a cross-linking agent or as part of functionalized polymers is ongoing.

Coatings and Adhesives

Due to their chemical stability and resistance to degradation, triazole derivatives are being investigated as components in protective coatings and adhesives. Their incorporation could improve the performance characteristics of these materials under harsh environmental conditions .

Case Studies and Research Findings

StudyFindings
Gabriela et al., 2009Demonstrated antibacterial activity against several strains using triazole derivatives .
Upmanyu et al., 2006Reported antiviral activity associated with triazoles .
Badr & Barwa, 2011Investigated antifungal properties highlighting the efficacy against pathogenic fungi .
Virant et al., 2019Developed a robust method for synthesizing triazoles with high yields applicable for drug discovery .

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituent effects, synthesis, bioactivity, and structural properties:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Synthesis Method Biological Activity Structural Features References
1-[3-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 3-OCF₃ phenyl Likely CuAAC Presumed anticancer/enzyme inhibition High acidity, lipophilic -OCF₃ group
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-NH₂ phenyl CuAAC Antibacterial (Gram-positive/-negative) Kink-like conformation (60° angle)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl phenyl, 5-CF₃ CuAAC Anticancer (NCI-H522 cells, GP = 68.09%) Enhanced acidity from CF₃
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 3-CF₃ phenyl Commercial synthesis Unknown (structural analog) High purity (>95% HPLC)
1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Not specified Moderate antiproliferative activity Zwitterionic form improves solubility

Substituent Effects on Bioactivity

  • For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed potent growth inhibition (GP = 68.09%) in lung cancer cells, attributed to its interaction with c-Met kinase . In contrast, the amino (-NH₂) group in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid is electron-donating, reducing acidity and favoring antibacterial activity via hydrogen bonding with microbial targets .

Structural and Conformational Insights

  • X-ray Crystallography: The 2-aminophenyl analog adopts a kink-like structure with perpendicular phenyl and triazole rings, facilitating interactions with bacterial membranes .
  • Zwitterionic Forms : Thiazolyl-substituted triazoles exhibit zwitterionic properties, improving solubility and bioavailability compared to purely hydrophobic analogs like trifluoromethyl derivatives .

Pharmacological Potential

  • Antibacterial Activity: The 2-aminophenyl analog demonstrated efficacy against Vibrio cholerae (MIC = 8 µg/mL) due to its planar conformation and hydrogen-bonding capacity .
  • Anticancer Activity : Trifluoromethyl and chlorophenyl analogs showed selective inhibition of c-Met kinase, a key target in cancer therapy .
  • Limitations: High acidity of triazole-carboxylic acids may lead to non-specific binding, reducing selectivity. Ester prodrugs (e.g., ethyl esters) are under exploration to mitigate this issue .

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2097988-16-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring is known for its diverse applications in drug development, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C10H6F3N3O3C_{10}H_{6}F_{3}N_{3}O_{3}, with a molecular weight of 273.17 g/mol. The trifluoromethoxy group contributes significantly to the compound's lipophilicity and biological activity.

Antiproliferative Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of leukemia cell lines such as K-562 and HL-60 .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4aK-5625.0Induction of apoptosis
4bHL-607.5DNA fragmentation
4cMOLT-46.0Mitochondrial membrane potential loss

Enzyme Inhibition

The triazole moiety is also recognized for its ability to inhibit various enzymes. For example, studies have indicated that certain triazole derivatives can act as inhibitors of carbonic anhydrase II (CA-II), which plays a crucial role in physiological processes such as respiration and acid-base balance .

Table 2: Enzyme Inhibition by Triazole Derivatives

CompoundEnzymeIC50 (µM)Type of Inhibition
9aCA-II12.0Competitive
9bCA-II15.5Non-competitive

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethoxy has been shown to enhance the antiproliferative potency against cancer cells . SAR studies indicate that modifications at specific positions on the triazole ring can lead to significant changes in activity profiles.

Figure 1: Structure-Activity Relationship Overview
SAR Overview

Case Study 1: Anticancer Activity

A study involving several triazole derivatives demonstrated that the introduction of a trifluoromethoxy group significantly increased cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs. The mechanism was attributed to enhanced membrane permeability and interaction with cellular targets .

Case Study 2: Anti-Cholinesterase Activity

Another investigation highlighted the potential of triazole derivatives as anti-cholinesterase agents. Compounds with para-substituted trifluoromethyl groups exhibited superior inhibition against butyrylcholinesterase (BuChE), suggesting their utility in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of triazole-carboxylic acid derivatives typically involves click chemistry (azide-alkyne cycloaddition) or condensation reactions. For example:

  • Azide-Alkyne Cycloaddition : Reacting 3-(trifluoromethoxy)phenyl azide with a propiolic acid derivative under copper catalysis (e.g., CuI) in a solvent like DMF or THF at 60–80°C .
  • Condensation : Using formaldehyde and p-toluenesulfonic acid in ethanol under reflux to form the triazole core, followed by carboxylation .
    Optimization : Adjust reaction time, temperature, and catalyst loading. Monitor via TLC or HPLC. For reproducibility, maintain anhydrous conditions and inert atmosphere.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and trifluoromethoxy group integrity .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts using a C18 column with acetonitrile/water mobile phase .
  • X-ray Crystallography : Resolve crystal structure to validate molecular geometry (if single crystals are obtainable) .
  • Elemental Analysis : Verify empirical formula (e.g., C10_{10}H6_{6}F3_{3}N3_{3}O3_{3}).

Q. How can solubility challenges be addressed for in vitro bioactivity assays?

  • Solubility Screening : Test in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .
  • Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve lipid solubility .
  • Nanoformulation : Use liposomes or cyclodextrins for drug delivery applications .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Follow institutional guidelines for fluorinated organic waste .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in infectious diseases) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethoxy position) with biological activity .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, solvent grade) .
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm structural assignments .
  • Meta-Analysis : Compare datasets across literature to identify systematic errors (e.g., incorrect integration in NMR) .

Q. How can reaction mechanisms for triazole ring formation be experimentally validated?

  • Kinetic Studies : Monitor intermediate formation via in situ IR or Raman spectroscopy .
  • Isotope Labeling : Use 15N^{15}N-labeled azides to trace nitrogen incorporation into the triazole ring .
  • Computational Modeling : Identify transition states and energy barriers using Gaussian or ORCA software .

Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes to assess metabolic degradation .
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
  • In Vivo Studies : Administer to rodent models and quantify plasma levels via LC-MS/MS .

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